molecular formula C16H14O5 B1680741 Sakuranetin CAS No. 2957-21-3

Sakuranetin

Cat. No. B1680741
CAS RN: 2957-21-3
M. Wt: 286.28 g/mol
InChI Key: DJOJDHGQRNZXQQ-UHFFFAOYSA-N
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Description

Sakuranetin is a flavan-on, the 7-methoxy derivative of naringenin . It is found in Polymnia fruticosa and rice, where it acts as a phytoalexin . It is also found in other plants such as Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp., and Rhus spp .


Synthesis Analysis

This compound can be synthesized by selective O-acetylation of dihydroquercetin using acetic anhydride . It has also been synthesized from glucose in Escherichia coli cells through an engineered tyrosine biosynthesis pathway . A de novo biosynthesis pathway of this compound was constructed in S. cerevisiae .


Molecular Structure Analysis

This compound has a molecular weight of 286.27 (C16H14O5) and consists of two fused rings, A and C, and a phenyl ring B, which is attached to the C ring at the C-2 position . It is characterized by the absence of a double bond between C2-C3 in the C ring, and also by the presence of a 5-hydroxy-7-methoxy substitution pattern in the A ring and a single 4′-hydroxyl group in ring B .


Chemical Reactions Analysis

This compound is synthesized from its precursor naringenin in plants . It is the only known phenolic phytoalexin in rice, which is released in response to different abiotic and biotic stresses such as UV-irradiation, jasmonic acid, cupric chloride, L-methionine, and the phytotoxin coronatine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.27 (C16H14O5) . It is a flavan-on, the 7-methoxy derivative of naringenin .

Scientific Research Applications

Biosynthesis and Genetic Engineering

Sakuranetin's biosynthesis involves key enzymes like rice naringenin 7-O-methyltransferase (OsNOMT), which is crucial for converting naringenin to this compound. The identification of OsNOMT has opened avenues for enhancing this compound production via transgenic rice and microorganisms, highlighting its significance as a plant antibiotic and potential pharmaceutical agent. Stress-induced OsNOMT regulation suggests a method for increasing this compound yield, further supporting its utility in scientific research and applications (Shimizu et al., 2012).

Pharmacological Properties

This compound exhibits a plethora of pharmacological properties, including anti-inflammatory, antimicrobial, antiparasitic, and antiviral activities. Its role in adipogenesis, through the induction of PPARgamma2 expression, suggests potential for managing glucose homeostasis (Saito et al., 2008). Additionally, this compound's effectiveness in ameliorating acute lung injury underscores its therapeutic potential (Bittencourt-Mernak et al., 2017).

Antimicrobial and Antifungal Activity

This compound's antimicrobial and antifungal efficacy is well-documented. Its action against pathogens like Candida species and Cryptococcus highlights its potential as a basis for developing novel antifungal agents. The structural elucidation and crystalline characterization of this compound have facilitated understanding its bioactive properties, presenting a strong foundation for future antimicrobial research (Grecco et al., 2014).

Role in Plant Defense

This compound plays a critical role in plant defense, particularly in rice, where it acts as a phytoalexin in response to pathogen attack. Its accumulation in rice leaves following UV irradiation or pathogen exposure underscores its importance in plant resistance strategies. Research has explored the pathways and genetic factors influencing this compound production, contributing to our understanding of plant defense mechanisms and potential agricultural applications (Ogawa et al., 2017).

Safety and Hazards

Sakuranetin should be handled in a well-ventilated place. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Sakuranetin’s pharmacokinetics and toxicological properties have been poorly understood, thus warranting further evaluation together with exploring other pharmacological properties such as antidiabetic, neuroprotective, and antinociceptive effects . In vivo studies or clinical investigations can be done for proving its effects as antioxidant and anti-inflammatory, antimelanogenic, and antitumor agent .

Mechanism of Action

Sakuranetin (SKN) is a naturally derived 7-O-methylated flavonoid, first identified in the bark of the cherry tree . It has been reported for its diverse pharmacological benefits .

Target of Action

This compound’s primary target is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of many bacteria .

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function . This interaction can lead to the disruption of the fatty acid synthesis pathway, affecting the survival and virulence of the bacteria .

Biochemical Pathways

This compound is synthesized from its precursor naringenin . It functions as a phytoalexin in plants, released in response to different abiotic and biotic stresses . It undergoes sequential biotransformation, starting from demethylation to naringenin, then aromatic hydroxylation to eriodictyol .

Pharmacokinetics

The pharmacokinetics and toxicological properties of this compound have been poorly understood . Further evaluation is needed to understand its ADME properties and their impact on bioavailability .

Result of Action

This compound has been reported for its diverse pharmacological benefits including antioxidant, anti-inflammatory, antimycobacterial, antiviral, antifungal, antileishmanial, antitrypanosomal, glucose uptake stimulation, neuroprotective, antimelanogenic, and antitumor properties . It also shows antiproliferative activity against human cell lines typical for B16BL6 melanoma, esophageal squamous cell carcinoma (ESCC), and colon cancer (Colo 320) .

Action Environment

This compound’s action can be influenced by environmental factors. For instance, it functions as a phytoalexin in plants, released in response to different abiotic and biotic stresses such as UV-irradiation, jasmonic acid, cupric chloride, L-methionine, and the phytotoxin coronatine . It also prevents pulmonary inflammation induced by air pollution in mice .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJDHGQRNZXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874774
Record name Sakuranetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2957-21-3
Record name Sakuranetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228
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Record name Sakuranetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5-dihydroxy-7-methoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Sakuranetin exerts its effects through various mechanisms depending on the target. It has been shown to inhibit inflammatory enzymes like iNOS and COX2 in LPS/IFN-γ stimulated macrophages []. Additionally, it can suppress the phosphorylation of signaling molecules like STAT1, JNK, and p38, further contributing to its anti-inflammatory activity []. In the context of antifungal activity, this compound can inhibit (1,3)-β-glucan synthase, an enzyme crucial for fungal cell wall synthesis []. Moreover, in rice plants, this compound acts as a phytoalexin by targeting and reducing the abundance of yeast-like beneficial endosymbionts in brown planthoppers, ultimately reducing insect herbivore damage [, ].

A: this compound's interaction with its targets leads to a variety of downstream effects. For instance, by inhibiting inflammatory enzymes and signaling pathways, this compound can reduce the production of inflammatory cytokines like TNF-α, IL-6, and IL-12 []. This anti-inflammatory activity contributes to its potential therapeutic benefit in conditions like asthma [, ]. Furthermore, its inhibitory effect on (1,3)-β-glucan synthase can disrupt fungal cell wall integrity, ultimately leading to growth inhibition []. In rice plants, the depletion of beneficial endosymbionts in brown planthoppers due to this compound leads to reduced insect performance, thereby protecting the plant from herbivore damage [].

ANone: this compound has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.

A: Yes, spectroscopic data, including NMR and MS, has been used to confirm the structure of this compound. Additionally, X-ray diffractometry has been utilized to confirm the structure of a new crystal form of this compound [].

A: While specific information about material compatibility is limited in the provided research, its presence in various plant species suggests natural compatibility with plant tissues [, ]. Further research is necessary to explore its compatibility with other materials. Regarding stability, this compound can undergo detoxification processes in certain fungal species like Rhizoctonia solani. This detoxification primarily involves xylosylation, converting this compound into less toxic metabolites, including this compound-4′-O-β-d-xylopyranoside and naringenin-7-O-β-d-xylopyranoside [].

ANone: this compound itself is not known to exhibit catalytic properties. It functions primarily as an enzyme inhibitor or modulator of biological pathways rather than a catalyst.

A: Yes, molecular docking studies have been conducted to investigate the potential interactions of this compound with target proteins. For instance, in silico analysis provided insights into the binding mode of this compound within CaV1.2 and KCa1.1 channels, suggesting its potential as a vasorelaxant agent [].

A: Research on this compound analogs revealed that methylation of hydroxyl groups in the A-ring or B-ring of similar flavonoids could enhance their antifungal potential. Specifically, Isothis compound, a methylated derivative of naringenin, exhibited higher antifungal activity compared to its parent compound []. These findings suggest that even minor structural modifications can significantly impact this compound's biological activity.

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